
4-Amino-3-chlorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-3-chlorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. (4-Amino-3-chlorophenyl)boronic acid is particularly notable for its applications in organic synthesis, especially in the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in the synthesis of biaryl compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-amino-3-chlorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of (4-amino-3-chlorophenyl)boronic acid often involves the use of palladium-catalyzed cross-coupling reactions. These reactions are carried out under mild conditions, making them suitable for large-scale production. The use of environmentally benign reagents and catalysts further enhances the industrial viability of this method .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Amino-3-chlorophenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various boronic acid derivatives, while reduction can produce aminophenyl derivatives .
Applications De Recherche Scientifique
(4-Amino-3-chlorophenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-amino-3-chlorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In the Suzuki–Miyaura coupling reaction, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation, but it is known to interact with enzymes and other proteins, potentially inhibiting their activity .
Comparaison Avec Des Composés Similaires
- (4-Chlorophenyl)boronic acid
- (4-Aminophenyl)boronic acid
- (3-Amino-4-chlorophenyl)boronic acid
Comparison: (4-Amino-3-chlorophenyl)boronic acid is unique due to the presence of both amino and chloro substituents on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, (4-chlorophenyl)boronic acid lacks the amino group, limiting its reactivity in certain substitution reactions. Similarly, (4-aminophenyl)boronic acid does not have the chloro group, which affects its behavior in electrophilic aromatic substitution reactions .
Propriétés
Formule moléculaire |
C6H7BClNO2 |
|---|---|
Poids moléculaire |
171.39 g/mol |
Nom IUPAC |
(4-amino-3-chlorophenyl)boronic acid |
InChI |
InChI=1S/C6H7BClNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H,9H2 |
Clé InChI |
OSCKSKWWNDSTTO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)N)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Ethenyl(dimethyl)silyl] butanoate](/img/structure/B11913746.png)

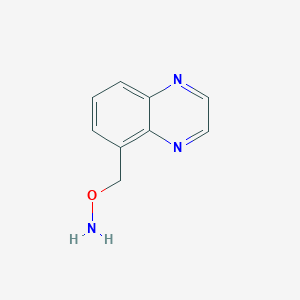
![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile](/img/structure/B11913760.png)

![5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B11913772.png)
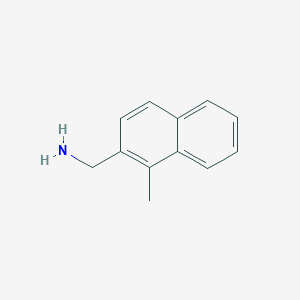
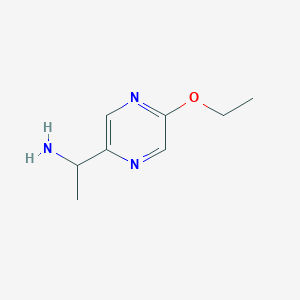
![7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11913784.png)
![[Ethyl(dimethyl)silyl] butanoate](/img/structure/B11913797.png)
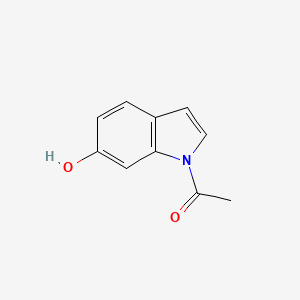
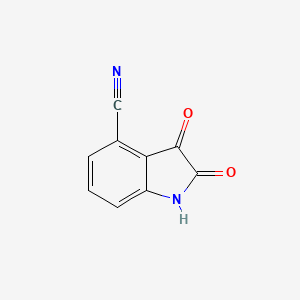
![3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine](/img/structure/B11913820.png)
